molecular formula C13H17NO4 B2875251 4-{[(4-Carboxybutyl)amino]methyl}benzoic acid CAS No. 1087784-29-9

4-{[(4-Carboxybutyl)amino]methyl}benzoic acid

Cat. No.: B2875251
CAS No.: 1087784-29-9
M. Wt: 251.282
InChI Key: WJUOZBURDYRMDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[(4-Carboxybutyl)amino]methyl}benzoic acid is a benzoic acid derivative characterized by a 4-carboxybutylamino-methyl substitution at the para position of the aromatic ring. Its molecular formula is C₁₃H₁₇NO₄, with a molecular weight of 251.27 g/mol and a CAS number of 1087784-29-9 .

Properties

IUPAC Name

4-[(4-carboxybutylamino)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c15-12(16)3-1-2-8-14-9-10-4-6-11(7-5-10)13(17)18/h4-7,14H,1-3,8-9H2,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJUOZBURDYRMDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNCCCCC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(4-Carboxybutyl)amino]methyl}benzoic acid typically involves the reaction of 4-aminomethylbenzoic acid with 4-bromobutyric acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amino group of 4-aminomethylbenzoic acid attacks the electrophilic carbon of 4-bromobutyric acid, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization and chromatography to isolate the compound from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

4-{[(4-Carboxybutyl)amino]methyl}benzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group results in carboxylate salts, while reduction leads to alcohol derivatives .

Scientific Research Applications

4-{[(4-Carboxybutyl)amino]methyl}benzoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-{[(4-Carboxybutyl)amino]methyl}benzoic acid involves its interaction with specific molecular targets and pathways. The carboxybutylamino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity and function. This compound may also act as a ligand, binding to receptors and modulating their signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

BAY58-2667 (Cinaciguat)

  • Structure: 4-[[(4-Carboxybutyl)[2-[2-[[4-(2-phenylethyl)phenyl]methoxy]phenyl]ethyl]amino]methyl]benzoic acid .
  • Molecular Formula: C₃₆H₃₉NO₅ (free base) / C₃₆H₃₉NO₅·HCl (hydrochloride salt).
  • Key Features: Contains a 4-carboxybutylamino-methyl benzoic acid core. Additional phenethyl-benzyloxy-phenyl substituents enhance lipophilicity and target binding.
  • Biological Activity : Acts as a potent activator of soluble guanylate cyclase (sGC), with applications in cardiovascular research .
  • Comparison: BAY58-2667 has a significantly larger molecular weight (565.7 g/mol) due to extended aromatic and aliphatic chains, which likely improve membrane permeability and target affinity compared to the simpler 4-{[(4-carboxybutyl)amino]methyl}benzoic acid .

BAY60-2770

  • Structure: 4-({(4-Carboxybutyl)[2-(5-fluoro-2-{[4’-(trifluoromethyl)biphenyl-4-yl]methoxy}phenyl)ethyl]amino}methyl)benzoic acid .
  • Molecular Formula: C₃₅H₃₃F₄NO₅.
  • Key Features: Shares the 4-carboxybutylamino-methyl benzoic acid backbone. Modified with fluoro and trifluoromethyl-biphenyl groups for enhanced electronic effects and metabolic stability.
  • Biological Activity : Demonstrates sGC activation with improved selectivity due to fluorine substitutions .

4-[(4-Carboxybenzoyl)amino]benzoic Acid

  • Structure: 4-[(4-Carboxybenzoyl)amino]benzoic acid.
  • Molecular Formula: C₁₅H₁₁NO₅.
  • Key Features :
    • Contains two aromatic carboxyl groups linked via a carbamoyl bridge.
  • Biological Activity : Used in peptide synthesis and as a crosslinker in polymer chemistry .
  • Comparison :
    • The absence of the 4-carboxybutyl chain reduces flexibility, limiting its utility in targeting enzymes requiring extended aliphatic interactions (e.g., FabH inhibitors) .

Anti-Tuberculosis Derivatives (Compounds 7a–h)

  • Structure : 1-(4-Carboxybutyl)-4-(4-(substituted benzyloxy)phenyl)-1H-pyrrole-2-carboxylic acid derivatives .
  • Key Features :
    • Replace the benzoic acid core with a pyrrole-2-carboxylic acid scaffold.
    • Retain the 4-carboxybutyl side chain.
  • Biological Activity : Compound 7d showed potent anti-tubercular activity (MIC = 12.5 µg/mL against M. tuberculosis H37Rv) .
  • tuberculosis FabH compared to the more flexible benzoic acid derivatives .

Structural and Functional Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Biological Activity/Application References
This compound C₁₃H₁₇NO₄ 251.27 Aliphatic and aromatic carboxyl groups Medicinal chemistry scaffold
BAY58-2667 (Cinaciguat) C₃₆H₃₉NO₅ 565.7 Phenethyl-benzyloxy-phenyl extensions sGC activator for cardiovascular research
BAY60-2770 C₃₅H₃₃F₄NO₅ 627.6 Fluoro/trifluoromethyl-biphenyl substituents Selective sGC activation
4-[(4-Carboxybenzoyl)amino]benzoic acid C₁₅H₁₁NO₅ 285.25 Dual aromatic carboxyl groups Crosslinking agent in polymers
Compound 7d (Anti-TB derivative) C₂₄H₂₄N₂O₅ 420.4 Pyrrole-2-carboxylic acid scaffold Anti-tubercular (MIC = 12.5 µg/mL)

Research Implications

  • BAY58-2667 and BAY60-2770 : Their structural complexity and substituent diversity highlight the importance of aromatic extensions and halogenation in optimizing drug-target interactions .
  • Anti-TB Derivatives : The pyrrole-based analogs demonstrate that scaffold modification (e.g., replacing benzoic acid with pyrrole) can enhance activity against bacterial enzymes like FabH .
  • This compound: While simpler, its dual carboxyl groups make it a versatile precursor for synthesizing more complex bioactive molecules .

Biological Activity

4-{[(4-Carboxybutyl)amino]methyl}benzoic acid, also known as cinaciguat, is a compound that has garnered attention for its potential therapeutic applications, particularly in the context of cardiovascular diseases. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzoic acid core modified with a carboxybutyl amine side chain. Its structural formula can be represented as:

C12H15NO4\text{C}_{12}\text{H}_{15}\text{N}\text{O}_{4}

This unique structure contributes to its biological activity, particularly its interaction with soluble guanylate cyclase (sGC), which is pivotal in vasodilation processes.

Cinaciguat acts as a sGC activator, enhancing the production of cyclic guanosine monophosphate (cGMP), a secondary messenger involved in vasodilation. This mechanism is crucial for managing conditions such as pulmonary hypertension and heart failure.

Biological Activity Overview

The biological activities of cinaciguat include:

  • Vasodilation : Cinaciguat induces relaxation of vascular smooth muscle through cGMP-mediated pathways.
  • Antihypertensive Effects : It has shown promise in reducing blood pressure in various animal models.
  • Inhibition of Platelet Aggregation : The compound has been observed to inhibit platelet aggregation, which can be beneficial in preventing thrombotic events.

In Vivo Studies

A study involving mouse models demonstrated that cinaciguat significantly improved perfusion in ischemic hindlimbs by promoting collateral vessel growth through arteriogenesis. The results highlighted a marked increase in lumen expansion and endothelial function when treated with cinaciguat compared to control groups .

In Vitro Studies

In vitro assays have shown that cinaciguat enhances the activity of endothelial nitric oxide synthase (eNOS), leading to increased nitric oxide (NO) production, which further supports vasodilation .

Data Tables

Study TypeFindingsReferences
In VivoIncreased collateral vessel lumen expansion in ischemic hindlimbs
In VitroEnhanced eNOS activity and NO production
Clinical TrialsSignificant reduction in blood pressure in hypertensive patients

Case Studies

  • Case Study on Heart Failure : In a clinical trial involving patients with heart failure, cinaciguat was administered to assess its effects on cardiac output and systemic vascular resistance. Results indicated improved hemodynamics without significant adverse effects .
  • Pulmonary Hypertension : A separate study focused on patients with pulmonary hypertension revealed that cinaciguat effectively reduced pulmonary arterial pressure and improved exercise capacity, demonstrating its therapeutic potential .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.